molecular formula C12H20FNO4 B12999848 1-(tert-Butyl) 2-methyl (2R,4R)-4-(fluoromethyl)pyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-methyl (2R,4R)-4-(fluoromethyl)pyrrolidine-1,2-dicarboxylate

Cat. No.: B12999848
M. Wt: 261.29 g/mol
InChI Key: JQDFROXRUQFJNL-DTWKUNHWSA-N
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Description

1-(tert-Butyl) 2-methyl (2R,4R)-4-(fluoromethyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with a fluoromethyl group, a tert-butyl group, and two carboxylate groups

Preparation Methods

The synthesis of 1-(tert-Butyl) 2-methyl (2R,4R)-4-(fluoromethyl)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoromethyl Group: This step often involves the use of fluorinating agents under controlled conditions.

    Attachment of the tert-Butyl Group: This can be done using tert-butylating agents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(tert-Butyl) 2-methyl (2R,4R)-4-(fluoromethyl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the specific reagents used.

Scientific Research Applications

1-(tert-Butyl) 2-methyl (2R,4R)-4-(fluoromethyl)pyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl (2R,4R)-4-(fluoromethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance binding affinity through hydrogen bonding or van der Waals interactions. The tert-butyl group can provide steric hindrance, affecting the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar compounds to 1-(tert-Butyl) 2-methyl (2R,4R)-4-(fluoromethyl)pyrrolidine-1,2-dicarboxylate include:

    1-(tert-Butyl) 2-methyl (2R,4R)-4-(chloromethyl)pyrrolidine-1,2-dicarboxylate: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

    1-(tert-Butyl) 2-methyl (2R,4R)-4-(bromomethyl)pyrrolidine-1,2-dicarboxylate: Similar structure but with a bromomethyl group.

    1-(tert-Butyl) 2-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate: Similar structure but with a hydroxymethyl group.

The uniqueness of this compound lies in the presence of the fluoromethyl group, which can significantly alter its chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H20FNO4

Molecular Weight

261.29 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4R)-4-(fluoromethyl)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-7-8(6-13)5-9(14)10(15)17-4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1

InChI Key

JQDFROXRUQFJNL-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)CF

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CF

Origin of Product

United States

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